Thiophene-3-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Thiophene-3-sulfonamide derivatives have been investigated for their potential as antimicrobial agents. Studies have shown activity against various bacteria, fungi, and parasites. [] The specific mechanism of action of these compounds varies depending on the substitutions on the thiophene ring and the sulfonamide group.

Additionally, researchers are exploring the potential of thiophene-3-sulfonamide derivatives as anticancer agents. Some studies have shown promising results in inhibiting the growth and proliferation of cancer cells. [] However, further research is needed to understand the specific mechanisms of action and potential toxicity of these compounds.

Material Science

Thiophene-3-sulfonamide derivatives are being studied for their potential applications in organic electronics. These compounds exhibit interesting properties such as good thermal stability, electrical conductivity, and self-assembly capabilities. [] These characteristics make them promising candidates for developing organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.

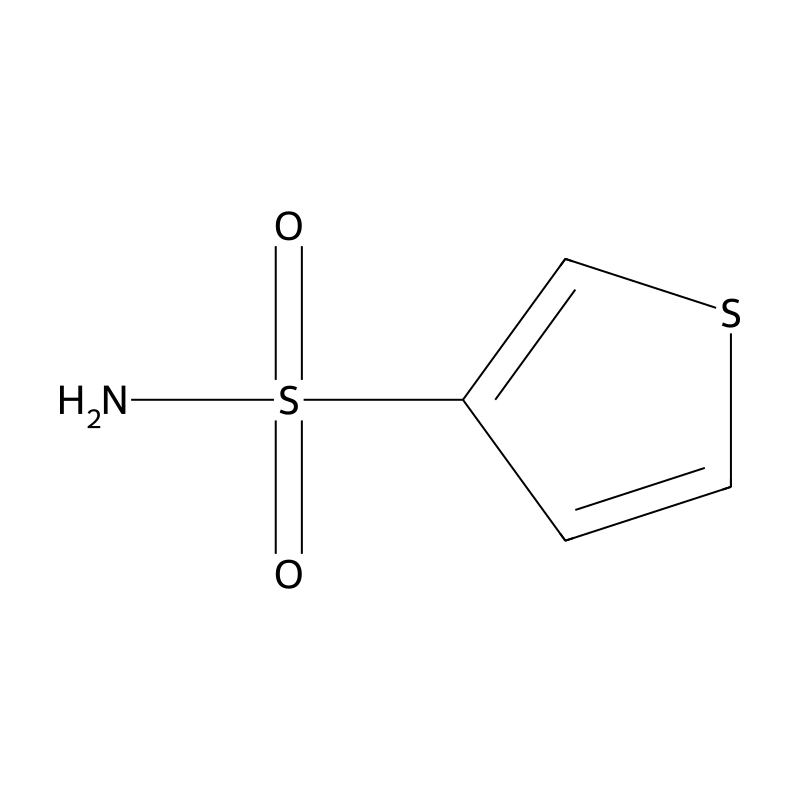

Thiophene-3-sulfonamide is an organic compound characterized by a thiophene ring substituted with a sulfonamide group. Its chemical formula is C₄H₅NO₂S₂, and it features a five-membered heterocyclic structure that includes sulfur as part of the ring. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of the sulfonamide functional group, which is known for its ability to form hydrogen bonds and interact with biological targets.

- Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.

- Condensation Reactions: Thiophene-3-sulfonamide can undergo condensation with aldehydes or ketones to form imines or other derivatives.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to synthesize more complex molecules .

Thiophene-3-sulfonamide exhibits various biological activities, making it a subject of interest in pharmaceutical research:

- Antimicrobial Activity: Compounds containing the sulfonamide moiety are often evaluated for antibacterial properties. Studies have shown that thiophene-3-sulfonamide derivatives can act as potent urease inhibitors and exhibit antibacterial effects against various pathogens .

- Antiviral Activity: Some derivatives have demonstrated moderate to excellent potency against viruses such as HIV-1, indicating their potential as antiviral agents .

Several synthesis methods have been developed for thiophene-3-sulfonamide:

- Palladium-Catalyzed Cross-Coupling: This method involves the coupling of thiophene derivatives with aryl or alkenyl sulfonamides using palladium catalysts, providing a versatile approach to synthesize various analogs .

- Condensation Reactions: Traditional methods such as the Gewald reaction and the Hinsberg synthesis can be employed to produce thiophene-3-sulfonamide through condensation with appropriate sulfonyl chlorides or amines.

- Direct Sulfonation: Thiophene can be directly sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group .

Thiophene-3-sulfonamide has several applications across different fields:

- Pharmaceuticals: Its derivatives are being researched for their potential use as antibiotics and antiviral agents.

- Agriculture: Some compounds derived from thiophene-3-sulfonamide are explored for their herbicidal properties.

- Material Science: The unique properties of thiophene compounds make them suitable for applications in organic electronics and sensors.

Research into the interactions of thiophene-3-sulfonamide with biological targets has revealed its ability to form hydrogen bonds and engage in π-stacking interactions with amino acid residues in proteins. For instance, studies have shown that the sulfonamide group can stabilize interactions within enzyme active sites, enhancing binding affinity and specificity .

Thiophene-3-sulfonamide shares structural similarities with other compounds containing thiophene or sulfonamide groups. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiophene-2-sulfonamide | Sulfonamide derivative | Positioned at the 2-position of the thiophene ring; different biological activity profile. |

| 5-Aryl-thiophenes | Aryl-substituted | Exhibits potent urease inhibition; broader range of biological activities. |

| 2-Aryloxycarbonylthiophene | Endothelin receptor antagonist | Specific activity against endothelin receptors; unique pharmacological profile. |

Thiophene-3-sulfonamide stands out due to its specific positioning of the sulfonamide group, which influences its biological activity and interaction capabilities compared to other derivatives.

Thiophene-3-sulfonamide (CAS: 64255-63-6) is characterized by a thiophene ring substituted with a sulfonamide group at the 3-position. Key structural and molecular properties are summarized below:

The planar thiophene ring contributes to aromaticity, while the sulfonamide group (-SO₂NH₂) enables hydrogen bonding and electrostatic interactions, critical for biological activity.

Historical Development in Heterocyclic Chemistry

Thiophene, first isolated in 1882 by Viktor Meyer, became a cornerstone of heterocyclic chemistry due to its stability and reactivity. The integration of sulfonamide pharmacophores into thiophene derivatives emerged in the mid-20th century, driven by the success of sulfonamide antibiotics. Thiophene-3-sulfonamide itself gained prominence in the 2000s as a carbonic anhydrase (CA) inhibitor, with patents highlighting its utility in treating glaucoma.

Position Within Sulfonamide Pharmacophores

Sulfonamides are renowned for their ability to inhibit CA enzymes by binding to the zinc ion in the active site. Thiophene-3-sulfonamide distinguishes itself through:

- Enhanced lipophilicity from the thiophene ring, improving membrane permeability.

- Tunable electronic properties via substitution at the 2- and 5-positions of the thiophene.These features make it a versatile scaffold for targeting CA isoforms implicated in diseases like cancer (CA IX/XII) and glaucoma (CA II/IV).